molecular formula C8H8BrCl B169578 1-Bromo-4-(chloromethyl)-2-methylbenzene CAS No. 149104-97-2

1-Bromo-4-(chloromethyl)-2-methylbenzene

Cat. No. B169578
M. Wt: 219.5 g/mol
InChI Key: GHIUFUSYLQYGNS-UHFFFAOYSA-N
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Description

“1-Bromo-4-(chloromethyl)-2-methylbenzene” is an aromatic organic compound with the molecular formula C8H8BrCl . It has a molecular weight of 219.51 .


Molecular Structure Analysis

The InChI code for “1-Bromo-4-(chloromethyl)-2-methylbenzene” is 1S/C8H8BrCl/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-(chloromethyl)-2-methylbenzene” include a molecular weight of 205.48 g/mol . The compound has a XLogP3 value of 3.2, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count .

Scientific Research Applications

Thermochemistry and Physical Properties

  • Thermochemistry of Halogen-Substituted Methylbenzenes: This study investigated the vapor pressures, vaporization, fusion, and sublimation enthalpies of various bromo- and iodo-substituted methylbenzenes, including compounds similar to 1-Bromo-4-(chloromethyl)-2-methylbenzene. The research focused on establishing experimental measurements and developing group-additivity procedures for estimating enthalpies of these compounds (Verevkin et al., 2015).

Synthetic Applications

  • Regioselective Bromination and Derivatives Synthesis: This research describes the selective bromination of dimethylbenzenes and the synthesis of brominated products, including derivatives of 1-bromo-4-(bromomethyl)-dimethylbenzene. It illustrates the utility of these brominated compounds in producing sulfur-containing quinone derivatives (Aitken et al., 2016).
  • Synthesis of Poly(p-arylene vinylene) Precursors: The polymerisation of chloromethyl-4-(n-butylsulfinyl)methylbenzene was studied, revealing insights into the mechanisms leading to high and low molecular weight polymer fractions. This research highlights the potential use of similar compounds in polymer synthesis (Hontis et al., 1999).

Chemical Reactions and Interactions

  • Liquid-phase Oxidation Catalysis: A study on the liquid-phase oxidation of methylbenzenes, including bromo- and chloro-substituted derivatives, revealed high selectivity in obtaining benzyl acetates and benzaldehydes. This research is significant for understanding the reactions of compounds like 1-Bromo-4-(chloromethyl)-2-methylbenzene in the presence of catalysts (Okada & Kamiya, 1981).

properties

IUPAC Name

1-bromo-4-(chloromethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIUFUSYLQYGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70596889
Record name 1-Bromo-4-(chloromethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(chloromethyl)-2-methylbenzene

CAS RN

149104-97-2
Record name 1-Bromo-4-(chloromethyl)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70596889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 1.1 (2.0 g, 9.947 mmol) in DCM (50 mL) at 23° C. was added thionyl chloride (1.451 mL, 19.89 mmol) and allowed to stir overnight. The reaction was concentrated and then purified by combiflash (0 to 10% EtOAc/hexanes) to provide 1.2 (1.9940 g, 91.32% yield).
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.451 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
91.32%

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